PE859-Derived from This Aldehyde Achieves ~4.5-Fold Greater Potency than Curcumin Against Both Tau and Aβ Aggregation
The curcumin derivative PE859, synthesized directly from 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde as the key aldehyde intermediate, demonstrated IC₅₀ values of 0.66 ± 0.13 μM against tau aggregation and 1.2 ± 0.2 μM against Aβ aggregation in thioflavin T fluorescence assays. In the same study, the parent compound curcumin exhibited IC₅₀ values of 3.0 ± 0.4 μM (tau) and 5.4 ± 0.3 μM (Aβ), representing a 4.5-fold potency improvement for tau and 4.5-fold for Aβ [1]. The authors explicitly selected PE859 over other series members for further development because it combined this potent dual inhibitory activity with a pharmacokinetic profile superior to curcumin, including improved oral bioavailability and brain permeability in rodent models [1].
| Evidence Dimension | In vitro IC₅₀ for tau and Aβ aggregation inhibition (ThT fluorescence assay) |
|---|---|
| Target Compound Data | PE859 (derived from 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde): IC₅₀ tau = 0.66 ± 0.13 μM; IC₅₀ Aβ = 1.2 ± 0.2 μM |
| Comparator Or Baseline | Curcumin: IC₅₀ tau = 3.0 ± 0.4 μM; IC₅₀ Aβ = 5.4 ± 0.3 μM |
| Quantified Difference | 4.5-fold improvement for tau (3.0/0.66); 4.5-fold improvement for Aβ (5.4/1.2) |
| Conditions | Thioflavin T (ThT) fluorescence assay; heparin-induced aggregation of recombinant tau and Aβ₁₋₄₂ peptide; data reported as mean ± SD from independent replicate experiments |
Why This Matters
This aldehyde building block is the direct synthetic precursor to the only curcumin-derived compound in this series that achieved both sub-micromolar dual-target potency and sufficient pharmacokinetic properties to advance to in vivo efficacy studies, making it essential for any laboratory replicating or extending the PE859 chemotype.
- [1] Okuda M, Hijikuro I, Fujita Y, Teruya T, Kawakami H, Takahashi T, Sugimoto H. Design and synthesis of curcumin derivatives as tau and amyloid β dual aggregation inhibitors. Bioorg Med Chem Lett. 2016;26(20):5024-5028. Table 4 and accompanying text. View Source
